molecular formula C13H19NO B5693819 N-benzyl-2-ethylbutanamide CAS No. 6428-70-2

N-benzyl-2-ethylbutanamide

Cat. No.: B5693819
CAS No.: 6428-70-2
M. Wt: 205.30 g/mol
InChI Key: DAXSZZIZMJPAIB-UHFFFAOYSA-N
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Description

N-benzyl-2-ethylbutanamide is an organic compound with the molecular formula C₁₃H₁₉NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-ethylbutanamide can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding this compound after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient production. The starting materials, 2-ethylbutanoic acid and benzylamine, are continuously fed into the reactor along with the coupling agent and catalyst, resulting in a steady output of the desired amide.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide, typically at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles such as alkoxides or amines, often in the presence of a base.

Major Products Formed

    Hydrolysis: 2-ethylbutanoic acid and benzylamine.

    Reduction: Corresponding amine (N-benzyl-2-ethylbutylamine).

    Substitution: Products depend on the nucleophile used, resulting in various substituted amides.

Mechanism of Action

The mechanism by which N-benzyl-2-ethylbutanamide exerts its effects involves interactions with specific molecular targets. For instance, its analgesic and anticonvulsant activities are believed to be mediated through binding to neuronal sodium channels and L-type calcium channels . These interactions modulate the activity of these channels, leading to reduced neuronal excitability and pain perception.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-ethylbutanamide: C₁₃H₁₉NO

    N-benzyl-2-ethylpropanamide: Similar structure with a propyl group instead of a butyl group.

    N-benzyl-2-methylbutanamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-benzyl-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-12(4-2)13(15)14-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXSZZIZMJPAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356862
Record name N-benzyl-2-ethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6428-70-2
Record name N-benzyl-2-ethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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